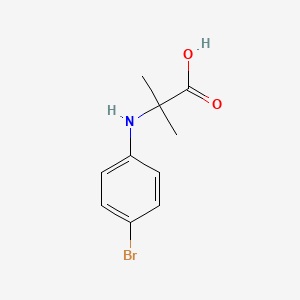
2-((4-Bromophenyl)amino)-2-methylpropanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-((4-Bromophenyl)amino)-2-methylpropanoic acid is an organic compound characterized by the presence of a bromine atom attached to a phenyl ring, which is further connected to an amino group and a methylpropanoic acid moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4-Bromophenyl)amino)-2-methylpropanoic acid typically involves the following steps:
Starting Materials: The synthesis begins with 4-bromoaniline and 2-methylpropanoic acid.
Reaction Conditions: The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond.
Procedure: The 4-bromoaniline is reacted with 2-methylpropanoic acid under an inert atmosphere, typically nitrogen, at a temperature range of 0-5°C. The reaction mixture is then allowed to warm to room temperature and stirred for several hours to ensure complete reaction.
Industrial Production Methods
For industrial-scale production, the process may involve:
Optimization of Reaction Conditions: Scaling up the reaction requires optimization of temperature, pressure, and reaction time to maximize yield and purity.
Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
2-((4-Bromophenyl)amino)-2-methylpropanoic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other nucleophiles, such as hydroxyl or amino groups, under appropriate conditions.
Oxidation and Reduction: The amino group can be oxidized to form nitro derivatives or reduced to form secondary amines.
Amidation: The carboxylic acid group can react with amines to form amides.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
Substitution: Formation of 4-substituted phenyl derivatives.
Oxidation: Formation of nitro derivatives.
Reduction: Formation of secondary amines.
Aplicaciones Científicas De Investigación
2-((4-Bromophenyl)amino)-2-methylpropanoic acid has several applications in scientific research:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting specific receptors or enzymes.
Biological Studies: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Material Science: It is used in the development of novel materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism by which 2-((4-Bromophenyl)amino)-2-methylpropanoic acid exerts its effects depends on its specific application:
Biological Activity: The compound may interact with specific proteins or enzymes, inhibiting their activity or altering their function. For example, it may bind to active sites on enzymes, blocking substrate access and thereby inhibiting enzymatic activity.
Material Properties: In material science, the compound’s electronic properties are influenced by the presence of the bromine atom and the amino group, which can affect conductivity and reactivity.
Comparación Con Compuestos Similares
Similar Compounds
2-(4-Bromophenyl)propanoic acid: Lacks the amino group, making it less versatile in forming amides.
4-Bromoaniline: Lacks the carboxylic acid group, limiting its use in forming amides and esters.
2-Amino-3-(4-bromophenyl)propanoic acid: Contains an additional amino group, which can lead to different reactivity and applications.
Uniqueness
2-((4-Bromophenyl)amino)-2-methylpropanoic acid is unique due to the combination of the bromine-substituted phenyl ring, the amino group, and the carboxylic acid moiety. This combination allows for a wide range of chemical modifications and applications, making it a valuable compound in both research and industrial settings.
Propiedades
Fórmula molecular |
C10H12BrNO2 |
|---|---|
Peso molecular |
258.11 g/mol |
Nombre IUPAC |
2-(4-bromoanilino)-2-methylpropanoic acid |
InChI |
InChI=1S/C10H12BrNO2/c1-10(2,9(13)14)12-8-5-3-7(11)4-6-8/h3-6,12H,1-2H3,(H,13,14) |
Clave InChI |
OROCTGFDZKKQNS-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C(=O)O)NC1=CC=C(C=C1)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Imidazo[1,2-a]pyridine-2-thiol](/img/structure/B12820816.png)
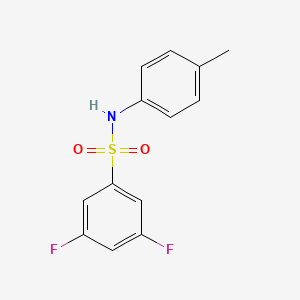
![[(3S,10S,13R,14S,16S,17R)-3,14-dihydroxy-10,13-dimethyl-17-(6-oxopyran-3-yl)-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-16-yl] acetate](/img/structure/B12820820.png)
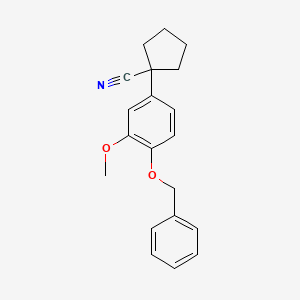
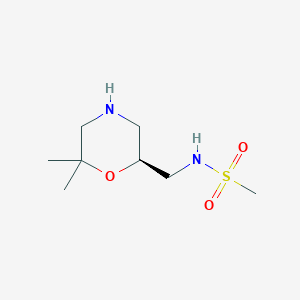
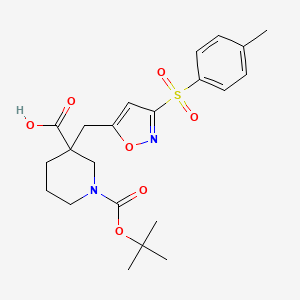
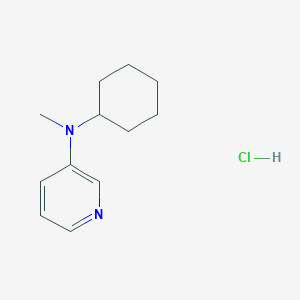
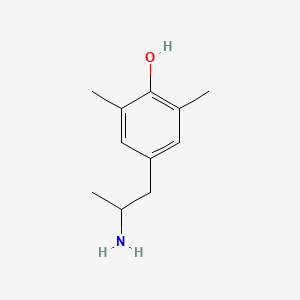
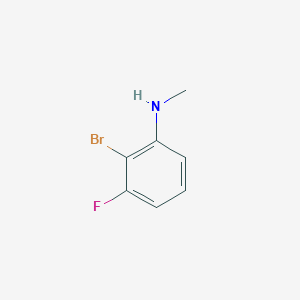
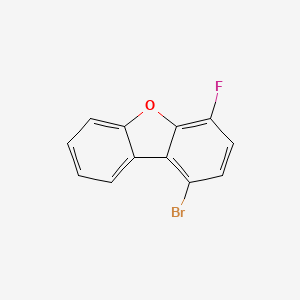


![2-([1,1'-Biphenyl]-4-yl)-4-(3-bromophenyl)-6-phenyl-1,3,5-triazine](/img/structure/B12820882.png)

